6-Amino-4-fluoronicotinonitrile 6-Amino-4-fluoronicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1708974-11-1
VCID: VC2973410
InChI: InChI=1S/C6H4FN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10)
SMILES: C1=C(C(=CN=C1N)C#N)F
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol

6-Amino-4-fluoronicotinonitrile

CAS No.: 1708974-11-1

Cat. No.: VC2973410

Molecular Formula: C6H4FN3

Molecular Weight: 137.11 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-fluoronicotinonitrile - 1708974-11-1

Specification

CAS No. 1708974-11-1
Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
IUPAC Name 6-amino-4-fluoropyridine-3-carbonitrile
Standard InChI InChI=1S/C6H4FN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10)
Standard InChI Key GBKZCKNJGIKMGP-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1N)C#N)F
Canonical SMILES C1=C(C(=CN=C1N)C#N)F

Introduction

Synthesis and Preparation

The synthesis of 6-Amino-4-fluoronicotinonitrile typically involves advanced organic reactions targeting substitution on the pyridine ring. One common method includes:

  • Starting Material: Fluorinated pyridine derivatives.

  • Reactions:

    • Introduction of the amino group via nucleophilic substitution.

    • Cyanation to introduce the nitrile group at position 3.

  • Conditions: These reactions often require controlled temperatures and specific catalysts to ensure regioselectivity.

The precise synthetic pathway depends on the starting materials and desired purity levels.

Applications in Research and Industry

6-Amino-4-fluoronicotinonitrile is primarily utilized as an intermediate in pharmaceutical and agrochemical research due to its versatile chemical structure.

3.1 Pharmaceutical Applications:
The compound's fluorinated pyridine scaffold makes it valuable for:

  • Drug Discovery: It serves as a precursor for synthesizing biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation.

  • Anticancer Research: Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for anticancer agents.

3.2 Agrochemical Development:
The nitrile group enhances its reactivity, enabling its use in synthesizing pesticides or herbicides with improved efficacy.

Safety and Handling

Like many organic compounds, proper safety protocols must be observed when handling 6-Amino-4-fluoronicotinonitrile.

PropertyDetails
ToxicityLimited data available; handle with care.
Storage ConditionsStore in a cool, dry place away from light.
Personal Protective Equipment (PPE)Gloves, goggles, and lab coat recommended.

Research Findings and Future Directions

Recent studies have highlighted the importance of fluorinated pyridine derivatives in medicinal chemistry due to their unique electronic properties and ability to interact with biological targets effectively.

5.1 Potential Areas of Study:

  • Structure-Activity Relationship (SAR): Exploring how substitutions on the pyridine ring influence biological activity.

  • Catalyst Development: Developing more efficient catalytic systems for its synthesis.

  • Biological Testing: Investigating its role as a building block for antitubercular or antiviral agents.

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